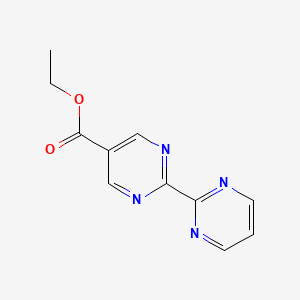

Ethyl 2-(pyrimidin-2-yl)pyrimidine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(pyrimidin-2-yl)pyrimidine-5-carboxylate is a pyrimidine derivative . Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of Ethyl 2-(pyrimidin-2-yl)pyrimidine-5-carboxylate involves various methods . One method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts to afford the corresponding 2-substituted pyrimidine-5-carboxylic esters .Molecular Structure Analysis

The molecular structure of Ethyl 2-(pyrimidin-2-yl)pyrimidine-5-carboxylate can be analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-(pyrimidin-2-yl)pyrimidine-5-carboxylate can be complex and involve multiple steps . For example, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(pyrimidin-2-yl)pyrimidine-5-carboxylate can be determined using various analytical techniques . The molecular formula is C13H10F3N3O2 and the molecular weight is 297.237 .Wissenschaftliche Forschungsanwendungen

- Researchers have explored novel applications of optical tweezers using this compound. By varying the intensity of a laser beam, they successfully controlled the speed and efficiency of Förster resonance energy transfer (FRET) between fluorescent molecules .

- The structural aspect of Ethyl 2-(pyrimidin-2-yl)pyrimidine-5-carboxylate has been investigated from both fundamental scientific and anti-doping perspectives. Researchers studied the role of sialic acid residues in the isoelectric profiles of recombinant and natural urinary erythropoietin (EPO) .

Optical Tweezers and Förster Resonance Energy Transfer (FRET)

Anti-Doping Analytical Studies

Safety and Hazards

Zukünftige Richtungen

The future directions for research on Ethyl 2-(pyrimidin-2-yl)pyrimidine-5-carboxylate could involve further exploration of its pharmacological activities and potential applications in medicinal chemistry . This could include the development of novel scaffolds of pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents .

Wirkmechanismus

Target of Action

The primary targets of Ethyl 2-(pyrimidin-2-yl)pyrimidine-5-carboxylate Pyrimidine derivatives have been known to exhibit a wide range of pharmacological activities .

Mode of Action

The exact mode of action of Ethyl 2-(pyrimidin-2-yl)pyrimidine-5-carboxylate Pyrimidine derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities .

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 2-(pyrimidin-2-yl)pyrimidine-5-carboxylate Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 2-(pyrimidin-2-yl)pyrimidine-5-carboxylate These properties play a crucial role in determining the bioavailability of a compound .

Result of Action

The specific molecular and cellular effects of Ethyl 2-(pyrimidin-2-yl)pyrimidine-5-carboxylate Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Ethyl 2-(pyrimidin-2-yl)pyrimidine-5-carboxylate Environmental factors can significantly impact the action of a compound .

Eigenschaften

IUPAC Name |

ethyl 2-pyrimidin-2-ylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-2-17-11(16)8-6-14-10(15-7-8)9-12-4-3-5-13-9/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPRDUBOKBOKTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2714221.png)

![2-(4-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2714226.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2714227.png)

![Methyl 2-[benzyl({[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl})amino]acetate](/img/structure/B2714229.png)

![N-[4-Chloro-3-(piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2714231.png)

![N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2714234.png)

![N-(2,5-Dichloro-phenyl)-2-[4-(furan-2-carbonyl)-piperazin-1-yl]-acetamide](/img/structure/B2714237.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-methylbenzyl)acetamide](/img/structure/B2714243.png)